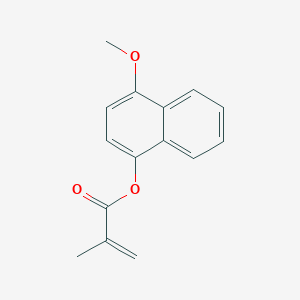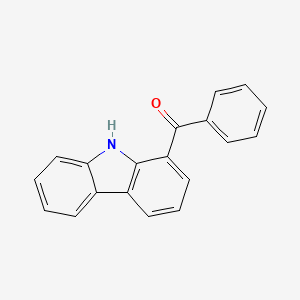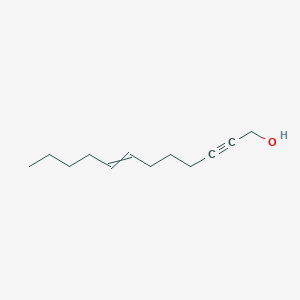
Dodec-7-en-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-7-en-2-yn-1-ol is an organic compound with the molecular formula C12H20O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, along with a hydroxyl group (-OH) attached to the first carbon. This unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodec-7-en-2-yn-1-ol typically involves the use of starting materials that contain both alkene and alkyne functionalities. One common method is the partial hydrogenation of a dodecadiyne precursor, which selectively reduces one of the triple bonds to a double bond. This reaction is often carried out using a Lindlar catalyst under controlled conditions to ensure selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of dodecadiyne in the presence of a palladium catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dodec-7-en-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of dodec-7-en-2-yn-1-one.
Reduction: Formation of dodecane.
Substitution: Formation of dodec-7-en-2-yn-1-chloride or dodec-7-en-2-yn-1-bromide.
Applications De Recherche Scientifique
Dodec-7-en-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which Dodec-7-en-2-yn-1-ol exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with enzymes or cellular membranes, disrupting normal cellular functions. The presence of both alkene and alkyne groups allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodec-11-en-1-ol: Similar structure but with the double bond located at the 11th carbon.
Dodec-2-yn-1-ol: Similar structure but with the triple bond located at the 2nd carbon.
Tetradec-11-en-1-ol: Longer carbon chain with similar functional groups.
Uniqueness
Dodec-7-en-2-yn-1-ol is unique due to the specific positioning of its double and triple bonds, which imparts distinct chemical reactivity and properties. This makes it particularly useful in synthetic applications where selective reactions are required.
Propriétés
Numéro CAS |
109523-24-2 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
dodec-7-en-2-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-9,12H2,1H3 |
Clé InChI |
DHYMCNWJJJPYAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


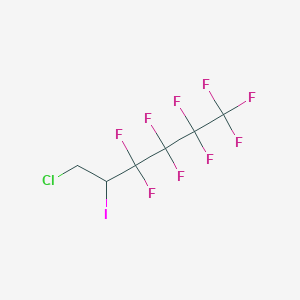
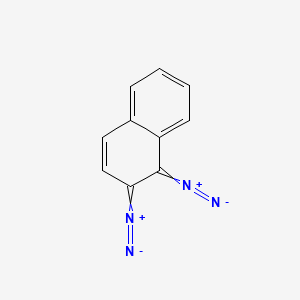

![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)

![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
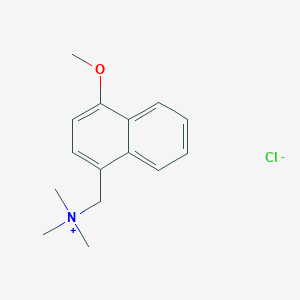

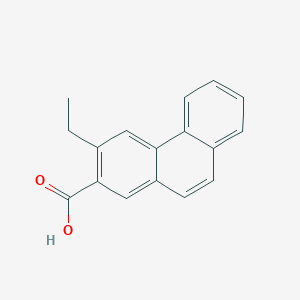
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
